molecular formula C12H10N2 B8581653 1-(1h-Indol-3-yl)cyclopropanecarbonitrile CAS No. 218772-64-6

1-(1h-Indol-3-yl)cyclopropanecarbonitrile

Cat. No.: B8581653
CAS No.: 218772-64-6
M. Wt: 182.22 g/mol
InChI Key: QURNDJMKRAFDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1h-Indol-3-yl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

218772-64-6

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(1H-indol-3-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C12H10N2/c13-8-12(5-6-12)10-7-14-11-4-2-1-3-9(10)11/h1-4,7,14H,5-6H2

InChI Key

QURNDJMKRAFDHE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1H-indole-3-ylacetonitrile (18.7 g) was dissolved in tetrahydrofuran (240 mL) and, after cooling to −30° C., lithium diisopropylamide (2.0M heptane/tetrahydrofuran/ethylbenzene solution, 240 mL) was added dropwise, followed by stirring at −5° C. for 30 minutes. The reaction mixture was cooled to −30° C. and 1-bromo-2-chloroethane (11.0 mL) was added dropwise, followed by stirring for 2 hours while heating to 0° C. The reaction mixture was poured into ice/hydrochloric acid (2N, 360 mL) and extracted with ethyl acetate. The organic layer was washed in turn with water, an aqueous saturated sodium hydrogen carbonate solution and saturated saline, dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to obtain a compound and the compound was recrystallized from (hexane:ethyl acetate=1:1) to obtain the titled compound having the following physical properties (8.67 g).
Quantity
18.7 g
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reactant
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240 mL
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solvent
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240 mL
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11 mL
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reactant
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[Compound]
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ice hydrochloric acid
Quantity
360 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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CC(C)[N-]C(C)C
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